molecular formula C8H14 B13795750 3,4-Dimethyl-1,5-hexadiene CAS No. 4894-63-7

3,4-Dimethyl-1,5-hexadiene

Cat. No.: B13795750
CAS No.: 4894-63-7
M. Wt: 110.20 g/mol
InChI Key: BKVALJGAKNDDJJ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1,5-hexadiene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1,5-hexadiene can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 3,4-dimethyl-1,5-dibromohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic dehydrogenation of suitable precursors under controlled conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-1,5-hexadiene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can yield the corresponding saturated hydrocarbon.

    Substitution: It can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bonds.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, hydrogen gas

    Substitution: Halogens (e.g., Br2), acids (e.g., HCl)

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

3,4-Dimethyl-1,5-hexadiene has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of diene reactivity and mechanisms of pericyclic reactions.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It serves as an intermediate in the synthesis of various fine chemicals and polymers.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-1,5-hexadiene exerts its effects depends on the specific reaction it undergoes. For example, in pericyclic reactions like the Cope rearrangement, the compound undergoes a [3,3]-sigmatropic shift, where the sigma bonds are rearranged through a concerted mechanism. This involves the formation of a cyclic transition state and the migration of substituents within the molecule.

Comparison with Similar Compounds

    1,5-Hexadiene: Another diene with a similar structure but without the methyl groups at positions 3 and 4.

    2,4-Hexadiene: A conjugated diene with double bonds at positions 2 and 4.

    3,3-Dimethyl-1,5-hexadiene: A structural isomer with both methyl groups on the same carbon.

Uniqueness: 3,4-Dimethyl-1,5-hexadiene is unique due to the positioning of its methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying the effects of substituents on diene chemistry.

Properties

CAS No.

4894-63-7

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

3,4-dimethylhexa-1,5-diene

InChI

InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-8H,1-2H2,3-4H3

InChI Key

BKVALJGAKNDDJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C)C=C

Origin of Product

United States

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